molecular formula C13H15BrO3 B1279837 4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone CAS No. 376637-07-9

4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1279837
CAS No.: 376637-07-9
M. Wt: 299.16 g/mol
InChI Key: PVRQAQIAFFZQSS-UHFFFAOYSA-N
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Description

4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C13H15BrO3. It is characterized by the presence of a bromine atom attached to the phenyl ring and a 1,3-dioxane ring attached to the propiophenone moiety. This compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone typically involves the bromination of 3-(1,3-dioxan-2-YL)propiophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4’ position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-3-(1,3-dioxan-2-yl)acetophenone
  • 4’-Bromo-3-(1,3-dioxan-2-yl)butyrophenone
  • 4’-Bromo-3-(1,3-dioxan-2-yl)valerophenone

Uniqueness

4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRQAQIAFFZQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467025
Record name 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376637-07-9
Record name 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

PCC (8.16 g, 59.8 mmol) was admixed with 9 g SiO2 and ground (mortar & pestle) and suspended in Dichloromethane (360 mL). To the suspension was added in one portion Example J1, 1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol (9 g, 29.9 mmol) dissolved in 5 mL of the same solvent. The reaction mixture was stirred for 2 hours an filtered through celite (rinse with (CH2Cl2). After being concentrated the residue was charged (CH2Cl2) to a 40 M Biotage silica gel cartridge. Gradient elution 15-70% B over 750 mL mL (A=Hexanes; B=ethyl acetate) gave Example J2, 1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one 7.7 g (86%). 1H NMR (500 MHz, CDCl3) δ 7.84 (d, J=8.7 Hz, 2H), 7.59 (d, J=8.5 Hz, 2H), 4.65 (t, J=4.9 Hz, 1H), 4.09-4.06 (m, 2H), 3.74 (dt, J=11.0, 2.4 Hz, 2H), 3.06 (t, J=7.3 Hz, 2H), 2.07-2.01 (m, 3H), 1.35-1.31 (m, 1H). LCMS: RT=1.9 minutes (condition 1); C13H15BrO3 Calcd.: 299; found: 299 (M+H)+.
Name
Quantity
8.16 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Four
[Compound]
Name
same solvent
Quantity
5 mL
Type
solvent
Reaction Step Five

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